
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is a highly pure compound with a molecular formula of C27H42D4O2 and a molecular weight of 406.68 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is represented by the SMILES string: CC1=C2C (C (C (C (CCC [C@@H] (CCC [C@@H] (CCCC (C)C)C)C) (C)O2) [2H]) [2H])=C (C (O)=C1 [2H]) [2H] .
Applications De Recherche Scientifique
Stereochemical Analysis and Synthesis
Research in stereochemistry explores the synthesis, separation, and characterization of diastereomers, including studies on the epimerization and racemization processes. For example, Sakurai et al. (2004) investigated the epimerization of diastereomeric α-amino nitriles to single stereoisoers in the solid state, demonstrating the potential of solid-state reactions to achieve stereochemical purity in complex organic molecules Sakurai et al., 2004.
Chemical Properties and Reactivity
The study of diastereomeric mixtures extends to their chemical reactivity and properties. For instance, the reactivity of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in elimination reactions has been explored, highlighting how stereochemistry influences chemical transformations Hornyak et al., 2001.
Biological Applications and Pharmacology
In the context of biology and pharmacology, the differentiation between diastereomers of bioactive molecules like tocopherol is crucial for understanding their bioavailability and physiological effects. Research by Dersjant-Li and Peisker (2009) on the utilization of stereoisomers from alpha-tocopherol in livestock animals emphasizes the importance of stereochemistry in the biological activity and nutritional science Dersjant-Li & Peisker, 2009.
Orientations Futures
The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.
Propriétés
Numéro CAS |
1292815-80-5 |
|---|---|
Nom du produit |
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) |
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
406.687 |
Nom IUPAC |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
Clé InChI |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



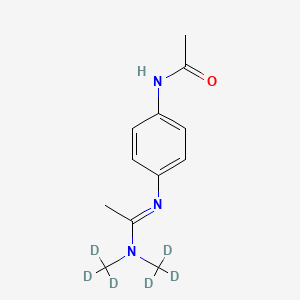
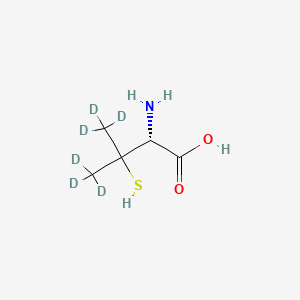
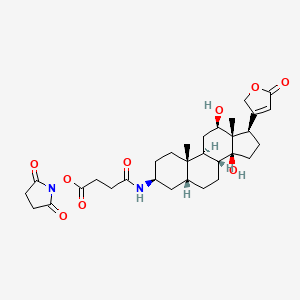
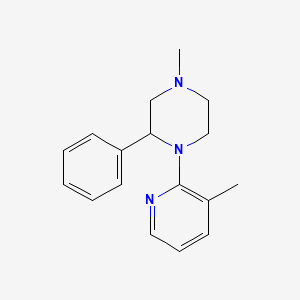
![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
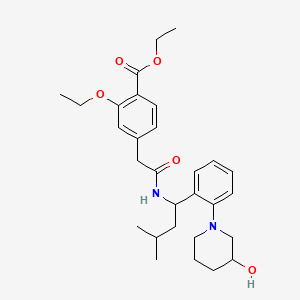
![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)